3-(3-Nitrophenyl)isoxazole-5-carboxylic acid
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Overview
Description
3-(3-Nitrophenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a nitrophenyl group and a carboxylic acid group. Isoxazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 3-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then converted to the nitrile oxide. This nitrile oxide undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as copper(I)-catalyzed cycloadditions. These methods are favored for their efficiency and high yields. recent advancements have focused on developing metal-free synthetic routes to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Nitrophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sulfuric acid or hydrochloric acid as catalysts for esterification
Major Products:
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of 3-(3-aminophenyl)isoxazole-5-carboxylic acid.
Substitution: Formation of esters like methyl 3-(3-nitrophenyl)isoxazole-5-carboxylate
Scientific Research Applications
3-(3-Nitrophenyl)isoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoxazole ring can interact with enzyme active sites, inhibiting their activity. These interactions can disrupt biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 3-(4-Nitrophenyl)isoxazole-5-carboxylic acid
- 3-(3-Aminophenyl)isoxazole-5-carboxylic acid
- 3-(3-Methoxyphenyl)isoxazole-5-carboxylic acid
Comparison: 3-(3-Nitrophenyl)isoxazole-5-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. Compared to its analogs, it exhibits different biological activities and chemical reactivity, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C10H6N2O5 |
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Molecular Weight |
234.16 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)9-5-8(11-17-9)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) |
InChI Key |
OFSNDUMAVUKNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
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